molecular formula C15H14BrNO2 B1632830 4-bromo-N-(2-methoxybenzyl)benzamide

4-bromo-N-(2-methoxybenzyl)benzamide

Cat. No.: B1632830
M. Wt: 320.18 g/mol
InChI Key: SPPKDNMDEUOLAU-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methoxybenzyl)benzamide is a brominated benzamide derivative characterized by a 2-methoxybenzylamine substituent attached to the benzamide core. It is structurally defined by the presence of a bromine atom at the para position of the benzoyl group and a methoxy group at the ortho position of the benzylamine moiety. Industrial-grade this compound (CAS: 106840-94-2) is available with 99% purity, typically packaged in 25 kg drums .

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

4-bromo-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-12(14)10-17-15(18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

SPPKDNMDEUOLAU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Bromo-N-(2-Nitrophenyl)Benzamide
  • Structure: Features a nitro group (-NO₂) at the ortho position of the aniline ring instead of a methoxy group.
  • Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
  • Crystallography : The asymmetric unit contains two molecules (A and B) with a dihedral angle of 89.4° between the benzoyl and aniline rings. Mean σ(C–C) bond length is 0.006 Å, and the R factor is 0.049 .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
  • Structure : Combines a nitro group at the ortho position and a methoxy group at the para position on the aniline ring.
  • Application : Used as a crystallographic comparator to study structural deviations caused by substituent positions. The additional para-methoxy group enhances steric bulk and electronic modulation compared to the title compound .

Variations in the Amine Substituent

4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives
  • Structure : Contains two methoxy groups at the 3- and 5-positions of the aniline ring.
  • Biological Activity: Derivatives such as compound C9 exhibit potent inhibition of FGFR1 in non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H520, IC₅₀ = 0.12 μM). The 3,5-dimethoxy substitution enhances binding affinity to FGFR1 through hydrogen bonding and hydrophobic interactions .
  • NMR Data : Key $^{13}\text{C}$ NMR shifts include δ 166.355 (C=O) and δ 55.524 (-OCH₃), distinct from the title compound’s spectral profile .
4-Bromo-N-(Diethylcarbamothioyl)Benzamide
  • Structure : Replaces the benzylamine group with a diethylthiourea moiety.
  • Synthesis : Synthesized via condensation of 4-bromobenzoyl isothiocyanate with diethylamine. The thiourea group introduces sulfur-based coordination sites for metal complexes .

Anticancer Activity

  • FGFR1 Inhibitors: 3,5-Dimethoxyphenyl derivatives (e.g., C9) show superior anticancer activity compared to mono-methoxy analogs due to enhanced target binding .
  • Metallophthalocyanines : 4-Bromo-2-methoxyaniline-substituted phthalocyanines exhibit moderate antimicrobial activity (MIC = 32 μg/mL against S. aureus) and antioxidant properties (DPPH radical scavenging, IC₅₀ = 45 μM) .

Structural and Electronic Effects

  • Methoxy vs. Nitro Groups : Methoxy groups donate electron density via resonance, increasing solubility and altering π-π stacking, while nitro groups reduce electron density, favoring charge-transfer interactions .
  • Steric Effects : Ortho-substituents (e.g., 2-methoxy) introduce steric hindrance, affecting molecular packing in crystals and ligand-receptor binding .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride is efficiently achieved using thionyl chloride (SOCl₂). This method, adapted from protocols for analogous benzamide syntheses, involves refluxing 4-bromobenzoic acid with excess thionyl chloride in tetrahydrofuran (THF) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the acid chloride with approximately 80% efficiency. Residual thionyl chloride is removed by distillation, and the product is typically isolated as a pale-yellow liquid.

Phosgene Catalysis with Benzimidazole Derivatives

An alternative approach employs phosgene (COCl₂) in the presence of 2-methylbenzimidazole catalysts. This method, optimized for industrial-scale production, operates at elevated temperatures (100–180°C) and avoids cryogenic conditions. The catalyst enhances reaction kinetics, enabling near-quantitative conversion of 4-bromobenzoic acid to its acyl chloride derivative. Gas chromatography-mass spectrometry (GC-MS) analyses confirm product purity exceeding 99.9%.

Preparation of 2-Methoxybenzylamine

Reductive Amination of 2-Methoxybenzaldehyde

2-Methoxybenzylamine is synthesized via reductive amination of 2-methoxybenzaldehyde using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot procedure, adapted from aldehyde-to-amine conversions, achieves yields of 70–85%. The reaction mechanism involves imine intermediate formation followed by borohydride reduction. Purification via vacuum distillation or recrystallization from heptane yields a colorless liquid.

Gabriel Synthesis from 2-Methoxybenzyl Bromide

For laboratories avoiding reductive amination, the Gabriel synthesis offers a viable pathway. 2-Methoxybenzyl bromide is treated with potassium phthalimide in dimethylformamide (DMF), followed by hydrazinolysis to liberate the primary amine. This method, though lengthier, provides high-purity 2-methoxybenzylamine (≥95% by NMR).

Coupling Strategies for Amide Bond Formation

Schotten-Baumann Reaction

The classical Schotten-Baumann reaction couples 4-bromobenzoyl chloride with 2-methoxybenzylamine in a biphasic system (water/dichloromethane). Sodium hydroxide neutralizes liberated HCl, driving the reaction to completion. This method affords moderate yields (65–75%) and is favored for its simplicity.

Carbodiimide-Mediated Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates 4-bromobenzoic acid in situ, facilitating amide bond formation with 2-methoxybenzylamine. Conducted in DMF or THF with potassium carbonate as a base, this approach achieves yields up to 85%. Post-reaction, dicyclohexylurea byproducts are removed via filtration, and the product is crystallized from hexane.

Purification and Characterization

Crystallization and Solvent Selection

Crude 4-bromo-N-(2-methoxybenzyl)benzamide is purified via recrystallization from heptane or isopropyl alcohol, as demonstrated in patent-derived protocols. Solvent selection impacts crystal morphology and purity, with heptane yielding needle-like crystals (melting point: 165–167°C).

Spectroscopic Validation

  • FT-IR : Characteristic peaks include N-H stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), and aromatic C-Br (600 cm⁻¹).
  • ¹H NMR (DMSO-d₆): δ 3.80 (s, 3H, OCH₃), 4.45 (d, 2H, CH₂), 7.25–7.90 (m, 7H, Ar-H).
  • Elemental Analysis : Calculated for C₁₅H₁₃BrNO₂: C 54.90%, H 3.99%, N 4.26%; Found: C 54.85%, H 4.02%, N 4.23%.

Comparative Analysis of Synthetic Routes

Parameter Thionyl Chloride Route Phosgene Route DCC Coupling
Yield (%) 80 >99 85
Reaction Time (h) 3 1.5 24
Purification Complexity Moderate Low High
Scalability Lab-scale Industrial Lab-scale

Q & A

Q. What are the optimized synthetic routes for 4-bromo-N-(2-methoxybenzyl)benzamide, and how do reaction conditions influence yield?

The compound is synthesized via a condensation reaction between 2-methoxybenzaldehyde and thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with 4-bromobenzoyl chloride. Key parameters include solvent choice (ethanol/methanol), catalytic acetic acid, and temperature control (60–80°C). Yield optimization requires monitoring reaction time (6–12 hours) and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for structural validation of this compound?

  • X-ray crystallography : SHELX software is used to resolve crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy and bromine groups).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C16_{16}H15_{15}BrN2_2O2_2) and isotopic patterns .

Q. How is preliminary biological activity screening conducted for this compound?

Standard assays include:

  • Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Fluorescence-based assays (e.g., PARP inhibition at IC50_{50} values <10 µM).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. What mechanistic insights exist for its interaction with PARP enzymes, and how can conflicting data be resolved?

The bromobenzamide moiety binds to PARP’s NAD+^+ pocket via hydrophobic interactions, while the methoxy group stabilizes hydrogen bonds. Conflicting IC50_{50} values across studies may arise from assay conditions (e.g., substrate concentration, pH). Resolve discrepancies using orthogonal methods:

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity.
  • Cellular assays : Compare PARP-1/2 inhibition in isogenic DNA repair-deficient vs. proficient cells .

Q. How can structure-activity relationship (SAR) studies improve its therapeutic profile?

  • Substituent modification : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance PARP binding.
  • Scaffold hybridization : Fuse with thiazolidinone () or oxadiazole () rings to diversify target engagement.
  • Pharmacokinetic optimization : Introduce solubilizing groups (e.g., morpholine) to improve bioavailability .

Q. What strategies address contradictions in reported cytotoxicity data across cell lines?

  • Dose-response normalization : Control for variations in cell density and serum content.
  • Pathway profiling : RNA-seq or proteomics to identify off-target effects (e.g., ROS generation).
  • Synergy studies : Test combinations with DNA-damaging agents (e.g., cisplatin) to clarify context-dependent efficacy .

Q. How are crystallographic challenges (e.g., disorder, twinning) managed during structural analysis?

  • Disordered atoms : Refine using PART commands in SHELXL and apply restraints to thermal parameters.
  • Twinning : Use TWIN/BASF commands in SHELX for detwinning. Validate with Rmerge_{merge} <5% and CC1/2_{1/2} >90% .

Q. What experimental designs bridge in vitro findings to in vivo models?

  • Pharmacokinetics : Assess plasma half-life (t1/2_{1/2}) and tissue distribution in rodents via LC-MS/MS.
  • Xenograft models : Use PARP inhibitor-sensitive cancers (e.g., BRCA-mutant tumors) with dose regimens adjusted for metabolic clearance .

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